molecular formula C11H12O2 B120518 Cinnamyl acetate CAS No. 21040-45-9

Cinnamyl acetate

Cat. No.: B120518
CAS No.: 21040-45-9
M. Wt: 176.21 g/mol
InChI Key: WJSDHUCWMSHDCR-YVMONPNESA-N
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Scientific Research Applications

Flavoring and Fragrance

Cinnamyl acetate is extensively utilized in the food industry as a flavoring agent. Its sweet and fruity aroma makes it suitable for various products, including:

  • Baked Goods : Enhances the flavor profile of bread and pastries.
  • Confectionery : Used in candies and desserts.
  • Animal Feed : Improves palatability for livestock .

In addition to food applications, this compound is prevalent in the cosmetic industry as a fragrance component in perfumes, lotions, and toiletries .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. Studies indicate its effectiveness against various pathogens:

  • Fungal Activity : At concentrations of 300 μg/mL, this compound showed antifungal effects against multiple strains .
  • Bacterial Inhibition : It has been reported to possess antibacterial properties against specific bacteria, contributing to its use in preserving food products .

Therapeutic Potential

This compound's therapeutic applications are gaining attention due to its anti-inflammatory and antioxidant properties. Key findings include:

  • Anti-inflammatory Effects : In vitro studies have shown that this compound can inhibit inflammatory markers in macrophages exposed to lipopolysaccharides (LPS), suggesting potential use in treating inflammatory diseases .
  • Antioxidant Activity : The compound has been linked to antioxidant effects that may protect against oxidative stress-related diseases .

Insecticidal Properties

This compound also demonstrates insecticidal activity, particularly as a repellent against mosquito species such as Anopheles gambiae, making it useful for public health applications . Its presence in essential oils contributes to the natural pest control strategies.

Table 1: Summary of Research Findings on this compound

Application AreaFindingsReference
FlavoringUsed as a flavoring agent in baked goods and animal feed; enhances taste ,
AntimicrobialEffective against fungal strains at 300 μg/mL; antibacterial properties noted ,
Anti-inflammatoryInhibits inflammatory markers in macrophages; potential therapeutic use ,
Insect repellentEffective against mosquito larvae; potential for public health applications ,

Biological Activity

Cinnamyl acetate, a compound derived from cinnamon oil, exhibits a range of biological activities that make it significant in both pharmacological and industrial applications. This article delves into its biological properties, mechanisms of action, and relevant research findings.

This compound is an ester formed from cinnamyl alcohol and acetic acid. It is characterized by its pleasant aroma and is commonly used in perfumery and flavoring. The compound is part of the larger family of cinnamyl derivatives, which are known for their diverse biological activities.

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : this compound exhibits antibacterial, antifungal, and acaricidal properties. Studies have shown that it can inhibit the growth of several pathogenic bacteria and fungi. For instance, at concentrations of 300 μg/mL, cinnamon essential oils containing this compound demonstrated antifungal activity against multiple strains .
  • Anti-inflammatory Effects : The compound has been linked to anti-inflammatory properties, potentially through the modulation of inflammatory pathways. It has been observed to reduce the production of pro-inflammatory cytokines in vitro .
  • Antioxidant Properties : this compound acts as an antioxidant, neutralizing free radicals and protecting cells from oxidative stress. This activity is crucial for its potential therapeutic applications in conditions associated with oxidative damage .
  • Cytotoxic Effects : Research indicates that this compound can induce apoptosis in cancer cells. It has shown cytotoxic effects against various cancer cell lines, suggesting its potential as an antitumor agent .

The biological activities of this compound can be attributed to several mechanisms:

  • Metabolism : Upon ingestion, this compound is hydrolyzed to cinnamyl alcohol by carboxylesterases. This metabolite can then be oxidized to cinnamaldehyde, which undergoes further biotransformation .
  • Cell Cycle Arrest : Studies indicate that this compound can arrest the cell cycle in cancer cells at the G0/G1 phase, leading to increased apoptosis through the upregulation of pro-apoptotic proteins like Bax and caspases .
  • Inhibition of Enzymatic Activity : this compound has been shown to inhibit enzymes involved in inflammatory responses and microbial growth, contributing to its antimicrobial and anti-inflammatory effects .

Case Studies

Several studies have highlighted the efficacy of this compound:

  • A study evaluating the antifungal activity of cinnamon essential oils found that this compound contributed significantly to the inhibition of fungal growth at various concentrations .
  • Research on diabetic nephropathy indicated that cinnamon oil (rich in this compound) provided protective effects against renal damage induced by alloxan in rats. Parameters such as fasting blood glucose levels and kidney histology showed significant improvement with treatment .

Data Table: Biological Activities of this compound

Activity TypeObserved EffectsReference
AntimicrobialInhibits growth of bacteria and fungi ,
Anti-inflammatoryReduces pro-inflammatory cytokine production
AntioxidantNeutralizes free radicals ,
CytotoxicInduces apoptosis in cancer cells ,

Q & A

Basic Research Questions

Q. What are the comparative efficiencies of chemical versus enzymatic synthesis methods for cinnamyl acetate production?

  • Methodological Answer : Chemical synthesis often employs catalytic etherification using nanocomposites like Ag–Pd@rutin, achieving high yields under controlled conditions (e.g., 24-hour reactions at 80°C) . Enzymatic approaches leverage benzyl alcohol acyltransferases in engineered E. coli, yielding 166.9 ± 6.6 mg/L via glucose-fed fermentation . Key differences lie in scalability (microbial systems) versus reaction specificity (nanocomposite catalysis).

Q. How is gas chromatography (GC) optimized for quantifying this compound in reaction mixtures?

  • Methodological Answer : GC analysis uses a temperature gradient (130°C initial, ramped to 280°C at 20°C/min) with nitrogen carrier gas (0.4 MPa split ratio 1:1). Retention times for cinnamyl alcohol (3.8 min) and this compound (4.7 min) are critical for quantifying molar conversions . Sample preparation involves dilution in n-hexane and 0.25 µm filtration to avoid column contamination .

Q. What factors influence enzymatic conversion of cinnamyl alcohol to this compound under varying reaction conditions?

  • Methodological Answer : Shaking vs. static incubation significantly affects enzyme-substrate interaction. For instance, shaking increases aeration but may denature heat-sensitive enzymes, while static conditions favor slower, stable conversions. Reaction progress is monitored via GC peak area ratios of substrate and product .

Advanced Research Questions

Q. How do catalytic nanocomposites enhance the O-allylation of this compound, and what characterization techniques validate their catalytic mechanisms?

  • Methodological Answer : Ag–Pd@rutin nanocomposites catalyze etherification between this compound and phenols via synergistic metal interactions. X-ray photoelectron spectroscopy (XPS) with Al Kα radiation (900 µm² spot size) confirms oxidation states (e.g., Ag⁰/Pd⁰) and surface composition, while TEM/SEM reveals nanoparticle dispersion critical for activity . Reaction yields are validated by 1^1H/13^13C-NMR .

Q. What computational strategies elucidate this compound's interaction with bacterial virulence proteins, and what stability metrics are critical?

  • Methodological Answer : Molecular docking (AutoDock Vina) and 100-ns molecular dynamics (MD) simulations assess binding affinities to H. pylori virB4/virB9 proteins. Root-mean-square deviation (RMSD < 2 Å) and binding free energy (ΔG ≤ -7.5 kcal/mol) indicate stable complexes . Pharmacokinetic profiling via SwissADME predicts high gastrointestinal absorption (80%) but low skin permeability (log Kp -6.65 cm/s) .

Q. How do pharmacokinetic properties derived from in silico models inform this compound's drug-likeness?

  • Methodological Answer : ADMETLab 2.0 analyses reveal 95.7% plasma protein binding and a volume of distribution (VD) of 1.739 L/kg, suggesting moderate tissue penetration. CYP450 inhibition assays show no interaction with major isoforms, reducing metabolic liability . These metrics prioritize oral over topical delivery in drug design .

Q. What experimental frameworks assess the bioactivity of this compound in entomological studies, particularly against invasive species?

  • Methodological Answer : Fumigation assays with red imported fire ants (Solenopsis invicta) involve dose-response curves (0.13–1.5 mg/mL) of this compound. Electroantennography (EAG) quantifies antennal responses, while mortality rates are statistically validated via ANOVA/Tukey tests (p < 0.05) . GC-MS confirms compound purity pre-assay .

Q. How are novel phenylpropanoid derivatives of this compound synthesized, and what bioactivity profiles do they exhibit?

  • Methodological Answer : 4-Acetoxy this compound, isolated from Alpinia galanga rhizomes, is synthesized via acetyl esterification. Cytotoxicity against A549 lung adenocarcinoma cells (IC50 19.35 µM) is evaluated via MTT assays, with structural confirmation by 1^1H-NMR and COSY spectra .

Properties

CAS No.

21040-45-9

Molecular Formula

C11H12O2

Molecular Weight

176.21 g/mol

IUPAC Name

[(Z)-3-phenylprop-2-enyl] acetate

InChI

InChI=1S/C11H12O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h2-8H,9H2,1H3/b8-5-

InChI Key

WJSDHUCWMSHDCR-YVMONPNESA-N

SMILES

CC(=O)OCC=CC1=CC=CC=C1

Isomeric SMILES

CC(=O)OC/C=C\C1=CC=CC=C1

Canonical SMILES

CC(=O)OCC=CC1=CC=CC=C1

Appearance

Oil

boiling_point

263.00 to 265.00 °C. @ 760.00 mm Hg

density

1.047-1.054

Key on ui other cas no.

21040-45-9
103-54-8

physical_description

Liquid
Colorless liquid;  [Sigma-Aldrich MSDS]
Colourless to slightly yellow liquid, sweet, balsamic, floral odou

solubility

insoluble in water;  soluble in oils
miscible (in ethanol)

Synonyms

cinnamyl acetate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Cinnamyl acetate
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Methyl hydrogen phosphite
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Cinnamyl acetate

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